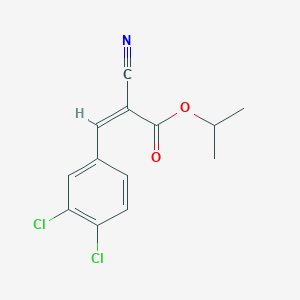![molecular formula C14H19ClN2O B7505007 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)
1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone, also known as CDM, is a diazepane-based compound that has shown potential in various scientific research applications. CDM is a type of benzodiazepine derivative that has a unique chemical structure, making it an interesting compound for researchers to study. In
Mecanismo De Acción
1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone acts as a positive allosteric modulator of GABA-A receptors, which are ion channels in the brain that are involved in the regulation of neurotransmitter release. When 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone binds to GABA-A receptors, it increases the affinity of the receptor for GABA, leading to an increase in the inhibitory effects of GABA on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone include sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. These effects are mediated through the modulation of GABA-A receptors in the brain. 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has also been shown to have potential as an antipsychotic and antidepressant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it a useful tool compound for investigating the role of GABA-A receptors in the brain. However, one limitation of using 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone is its potential for abuse and dependence, which can complicate the interpretation of results in animal models.
Direcciones Futuras
There are several future directions for research on 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone. One area of interest is the development of novel benzodiazepine derivatives that have improved selectivity and potency for specific subtypes of GABA-A receptors. Another area of interest is the investigation of the potential therapeutic effects of 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to explore the long-term effects of 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone use on the brain and behavior.
Conclusion
In conclusion, 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone is a diazepane-based compound that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it an interesting compound for researchers to study. While there are advantages and limitations to using 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone in lab experiments, there are several future directions for research that hold promise for the development of novel benzodiazepine derivatives and the investigation of potential therapeutic effects in psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone involves the reaction of 4-chlorobenzyl chloride with 1,4-diazepane, followed by the reaction of the resulting intermediate with ethyl acetoacetate. The final product is obtained through a series of purification steps. This synthesis method has been optimized to yield high purity and high yield of 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone.
Aplicaciones Científicas De Investigación
1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has been shown to have potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has been used as a tool compound to investigate the role of GABA-A receptors in the brain. It has also been used in studies to investigate the effects of benzodiazepine derivatives on the central nervous system.
Propiedades
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-12(18)17-8-2-7-16(9-10-17)11-13-3-5-14(15)6-4-13/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYCFCVDAFFXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)

![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)


![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)


![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)
